molecular formula C12H13Cl2NO B7844337 2-Chloro-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide

2-Chloro-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B7844337
M. Wt: 258.14 g/mol
InChI Key: ZSMLSVBLGSYZRD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide is a synthetic chloroacetamide derivative of significant interest in agricultural chemistry and plant bioscience research. Chloroacetamide compounds are a major class of herbicides whose primary mode of action is the inhibition of Very Long Chain Fatty Acid (VLCFA) synthesis . The absence of these essential fatty acids disrupts the formation of the plant cuticle wax layer, leading to loss of membrane integrity, cellular leakage, and ultimately plant death . This specific compound, featuring a cyclopropyl ring and a 2-chlorobenzyl group, is representative of ongoing efforts to develop novel herbicidal agents with high potency and selectivity. This chemical is designed for use in herbicide discovery and development programs. Researchers can utilize it to explore structure-activity relationships (SAR), particularly how substitutions on the benzyl ring and the cyclopropyl group influence biological activity and binding affinity to the VLCFA synthase enzyme . Its structure is analogous to that of commercial herbicides like acetochlor, alachlor, and flufenacet, making it a valuable scaffold for creating new active ingredients to manage herbicide-resistant weeds . In vitro applications include molecular docking studies to investigate low-energy binding modes and interaction mechanisms with the active pocket of target enzymes, providing insights for the rational design of next-generation inhibitors . Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. The product data is provided for reference purposes and should be verified prior to use.

Properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMLSVBLGSYZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a chloro-substituted benzyl group attached to a cyclopropyl acetamide moiety. Its molecular formula is C12H12Cl2NC_{12}H_{12}Cl_2N, with a molecular weight of approximately 251.75 g/mol. The presence of chlorine atoms enhances its reactivity and biological activity.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Interaction : It may modulate the activity of various receptors, influencing signal transduction pathways.
  • Gene Expression Alteration : The compound could impact gene expression related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study conducted by Katke et al. (2011) evaluated the antimicrobial properties of synthesized chloroacetamides, including derivatives similar to this compound. The results demonstrated:

Sample CodeE. coli (mm)Pseudomonas aeruginosa (mm)Staphylococcus aureus (mm)
C-3-CPA716No zone
C-2-CPA303036
C-4-MPA262525

These findings indicate that certain derivatives possess substantial antibacterial properties, suggesting a potential application in treating infections caused by resistant bacteria.

Anticancer Activity

In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism may involve the activation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: MDA-MB-231 Cell Line

Research demonstrated that treatment with chloroacetamide derivatives resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups.

Structure-Activity Relationships (SAR)

The biological activity of chloroacetamides is influenced by their structural features. Studies have shown that:

  • Chloro Substituents : The position and number of chlorine atoms can significantly affect the potency and selectivity of these compounds for specific biological targets.
  • Cyclopropyl Group : The presence of a cyclopropyl moiety appears to enhance the overall biological activity by influencing molecular interactions within target sites.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : Additional chloro substituents (e.g., 2,6-dichloro in ) increase molecular weight and halogen bonding capacity, enhancing herbicidal potency.
  • Aromatic Bulk : Bulky substituents (e.g., 2-ethyl-6-methylphenyl in ) improve steric hindrance, affecting target binding in pesticides.

Variations in the Amide Substituents

Compound Name Molecular Formula Amide Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide C₁₁H₂₀ClNO Cyclohexyl, isopropyl 217.73 High LogP (~3.1); agrochemical intermediate
2-Chloro-N-[(1S)-1-phenylethyl]acetamide C₁₀H₁₂ClNO (S)-1-phenylethyl 197.66 Stereospecific interactions; chiral drug precursor
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Thiazol-2-yl 303.17 Antimicrobial activity; hydrogen-bonded crystal packing

Key Observations :

  • Aliphatic vs. Aromatic Groups : Cyclohexyl/isopropyl groups () enhance lipophilicity, while thiazole rings () introduce hydrogen-bonding motifs for crystallographic stability.
  • Stereochemistry : The (S)-1-phenylethyl group () introduces chirality, critical for enantioselective biological activity.

Reactivity and Functional Group Comparisons

  • Chloroacetamide Reactivity: The chlorine atom in this compound is highly mobile, enabling nucleophilic substitution reactions for heterocycle synthesis (e.g., aziridines, lactams) . This contrasts with 2-cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂), where the cyano group shifts reactivity toward electrophilic additions .
  • Hydrogen Bonding : The title compound’s amide group forms intermolecular N–H⋯O bonds in crystals, similar to 2-chloro-N-phenylacetamide , but differs from thiazolyl derivatives, which exhibit N–H⋯N bonding .

Preparation Methods

Alkylation-Acylation Two-Step Approach

This method involves sequential alkylation of cyclopropylamine followed by acylation with chloroacetyl chloride.

Step 1: Synthesis of N-Cyclopropyl-N-(2-chloro-benzyl)amine

Cyclopropylamine reacts with 2-chloro-benzyl chloride in a nucleophilic substitution reaction. The reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts.

Cyclopropylamine+2-Chloro-benzyl chlorideK2CO3,DCMN-Cyclopropyl-N-(2-chloro-benzyl)amine\text{Cyclopropylamine} + \text{2-Chloro-benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DCM}} \text{N-Cyclopropyl-N-(2-chloro-benzyl)amine}

Optimization Notes:

  • Stoichiometric excess of cyclopropylamine (1.5 equivalents) ensures complete conversion of 2-chloro-benzyl chloride.

  • Reaction time: 12–16 hours at 25°C.

  • Yield: ~78% (theoretical).

Step 2: Acylation with Chloroacetyl Chloride

The secondary amine undergoes acylation using chloroacetyl chloride in a biphasic system (DCM/water) with sodium hydroxide to maintain pH > 10.

N-Cyclopropyl-N-(2-chloro-benzyl)amine+ClCH2COClNaOH, DCM/H2OTarget Compound\text{N-Cyclopropyl-N-(2-chloro-benzyl)amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, DCM/H}2\text{O}} \text{Target Compound}

Key Parameters:

  • Temperature: 0–5°C to minimize hydrolysis of chloroacetyl chloride.

  • Dropwise addition of chloroacetyl chloride to prevent exothermic side reactions.

  • Yield: 89–92% after purification via silica gel chromatography.

Lithium Carbenoid-Mediated Single-Step Synthesis

Adapted from organometallic methodologies, this route employs lithium carbenoids to directly form the acetamide backbone.

Reaction Mechanism

A lithium carbenoid, generated from iodochloromethane (ICH₂Cl) and methyl lithium (MeLi), reacts with N-cyclopropyl-N-(2-chloro-benzyl)isocyanate:

Isocyanate+LiCH2ClEt2OTarget Compound\text{Isocyanate} + \text{LiCH}2\text{Cl} \xrightarrow{\text{Et}2\text{O}} \text{Target Compound}

Procedure:

  • Isocyanate Preparation: N-Cyclopropyl-N-(2-chloro-benzyl)amine is treated with phosgene (COCl₂) to form the corresponding isocyanate.

  • Carbenoid Generation: ICH₂Cl reacts with MeLi-LiBr in diethyl ether at −78°C.

  • Coupling Reaction: The lithium carbenoid is added dropwise to the isocyanate solution, yielding the acetamide after aqueous workup.

Advantages:

  • Single-step synthesis reduces purification steps.

  • High yield (94–97%) under optimized conditions.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents: DCM and THF improve solubility of intermediates but require strict anhydrous conditions.

  • Low-Temperature Acylation: Reactions conducted at 0–5°C suppress side reactions such as oligomerization.

Catalytic Enhancements

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) accelerates biphasic reactions by shuttling hydroxide ions into the organic phase.

  • Microwave Assistance: Reduces reaction time for alkylation steps by 50% (e.g., 6 hours vs. 12 hours).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 4H, Ar-H), 4.45 (s, 2H, CH₂), 3.82 (s, 2H, COCH₂Cl), 2.90–2.85 (m, 1H, cyclopropyl), 1.10–1.05 (m, 4H, cyclopropyl).

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl).

Chromatographic Purity

  • HPLC: >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

ParameterTwo-Step Alkylation-AcylationLithium Carbenoid Method
Yield 78% (Step 1), 89% (Step 2)97%
Reaction Time 28 hours4 hours
Purification Complexity Moderate (two chromatographies)Low (single extraction)
Scalability Suitable for multi-kilogram batchesLimited by carbenoid stability

Industrial-Scale Production Considerations

Cost Efficiency

  • Two-Step Method: Lower reagent costs ($12/g for chloroacetyl chloride vs. $45/g for MeLi).

  • Waste Management: Aqueous NaOH neutralizes HCl, simplifying waste treatment .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide, and how do reaction conditions influence yield?

  • Answer : A common route involves reacting 2-chloro-N-(2-chloro-benzyl)-acetamide with cyclopropylamine in the presence of a base like Hünig’s base (N,N-Diisopropylethylamine) and a polar aprotic solvent (e.g., DMF) at controlled temperatures. However, yields can be low (~20%) due to competing side reactions or steric hindrance from the cyclopropyl group . Optimizing stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization) is critical. General procedures for chloroacetamide derivatization, such as refluxing with amines in benzene under nitrogen, may also apply .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., cyclopropyl CH protons at δ ~0.5–1.5 ppm, benzyl CH2 at δ ~4.5 ppm) and aromatic protons .
  • IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
  • Mass Spectrometry (MS) : For molecular ion verification and fragmentation analysis.
  • X-ray Crystallography : For definitive 3D structural elucidation using programs like SHELXL .

Q. What solvent systems and purification methods are recommended for isolating this compound?

  • Answer : Polar solvents like DMF or DMSO are often used for synthesis. Purification typically involves recrystallization from ethanol/water mixtures or chromatography using silica gel with ethyl acetate/hexane gradients. Low yields may require iterative crystallization to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions at the chloroacetamide moiety. For example, the electrophilicity of the carbonyl carbon and steric effects from the cyclopropyl group can be quantified using Molecular Electrostatic Potential (MEP) maps. Computational tools like Gaussian or ORCA are employed to simulate reaction pathways, aiding in predicting regioselectivity .

Q. What insights do crystallographic refinements (e.g., SHELXL) provide regarding steric and electronic effects in this compound?

  • Answer : SHELXL refinements reveal bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between amide NH and chloro substituents). For instance, the dihedral angle between the benzyl and cyclopropyl groups can highlight steric strain, while Hirshfeld surface analysis quantifies intermolecular interactions influencing crystal packing .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Answer : Contradictions often arise from dynamic processes (e.g., rotamerism in the amide bond) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR to assess conformational flexibility.
  • Cross-validation with X-ray structures to confirm static geometry.
  • Computational NMR chemical shift prediction (e.g., using ACD/Labs or CAST/CNMR) .

Q. What role do substituent effects (e.g., chloro vs. methyl groups) play in modulating biological activity?

  • Answer : Structure-Activity Relationship (SAR) studies can compare analogues with varying substituents. For example, replacing the benzyl 2-chloro group with electron-withdrawing groups (e.g., nitro) may enhance electrophilicity, while bulkier groups (e.g., cyclopropyl) could reduce membrane permeability. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) validate hypotheses .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst) and maximize yield .
  • Crystallography Workflow : Combine SHELXS (structure solution), SHELXL (refinement), and WinGX (visualization) for robust structural analysis .
  • Data Validation : Cross-reference NMR/IR data with PubChem entries (e.g., DTXSID70280216) to confirm assignments .

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